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Executive Summary

CD22 (Siglec-2) is a crucial inhibitory co-receptor on the surface of B lymphocytes, playing a
pivotal role in regulating B cell activation, maintaining self-tolerance, and preventing
autoimmunity.[1][2] Its function is intricately linked to its ability to recognize and bind specific
sialic acid-containing glycans. This technical guide provides an in-depth exploration of the
molecular interactions governing CD22 ligand recognition, the downstream signaling
conseqguences, and the experimental methodologies used to elucidate these processes. A
comprehensive understanding of the CD22-sialic acid axis is paramount for the development of
novel therapeutics targeting B cell-mediated diseases, including autoimmune disorders and B
cell malignancies.

The Molecular Basis of CD22-Sialic Acid
Recognition

CD22, a member of the Siglec (sialic acid-binding immunoglobulin-like lectin) family, is a type |
transmembrane glycoprotein characterized by an extracellular region containing seven
immunoglobulin (1g)-like domains.[3] The ligand-binding function is localized to the N-terminal
V-set Ig domain.[4]

Specificity for a2,6-Linked Sialic Acids
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CD22 exhibits a strong preference for sialic acids in an a2,6-linkage to a subterminal galactose
residue, typically found on N-linked glycans of glycoproteins.[5] This specificity is dictated by
the three-dimensional structure of the binding pocket. X-ray crystallography studies have
revealed that key amino acid residues within the V-set domain form hydrogen bonds and
hydrophobic interactions with the sialic acid moiety. Notably, structural constraints within the
binding site create a steric hindrance that prevents the binding of sialic acids in an a2,3-
linkage.

cis and trans Ligand Interactions

CD22 can engage with sialic acid ligands in two distinct modes:

« cis Interaction: CD22 binds to a2,6-sialylated glycans present on the same B cell surface.
This interaction is thought to "mask” the lectin activity of CD22 and is crucial for establishing
the basal level of B cell inhibition. On resting B cells, CD22 is predominantly engaged in cis
interactions, forming homomultimers and associating with other sialylated proteins like CD45
and IgM.

e trans Interaction: CD22 can also bind to a2,6-sialylated ligands on adjacent cells, such as
other B cells, T cells, or endothelial cells. These trans interactions are important for cell-cell
adhesion and can modulate the inhibitory signal of CD22. For instance, the engagement of
CD22 by trans ligands can recruit CD22 to the immunological synapse, thereby enhancing
the inhibition of B cell receptor (BCR) signaling.

Quantitative Analysis of CD22-Ligand Binding

The affinity of CD22 for its natural sialic acid ligands is relatively low, with dissociation
constants (KD) in the micromolar range. However, the high density of these ligands on the cell
surface leads to high-avidity interactions. Significant efforts have been made to develop
synthetic sialosides with enhanced affinity for CD22, which serve as valuable research tools
and potential therapeutics.

Binding Affinity of Natural and Synthetic Ligands

The binding affinities of various natural and synthetic ligands to CD22 have been determined
using techniques such as Surface Plasmon Resonance (SPR) and competitive binding assays.
The following tables summarize key quantitative data from the literature.
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Ligand Method Affinity (KD) Reference
Neu5Aca(2-6)Gal Fluorescence Titration 281 + 10 uM
Synthetic Analogue 1 Fluorescence Titration 2.0+ 0.1 uM
Surface Plasmon
Sialic Acid 27.26 uM
Resonance
BPC-Neu5Ac Surface Plasmon
o 13.5 £ 2.6 pM
derivative Resonance
Table 1: Dissociation Constants (KD) for CD22 Ligands
Compound Method IC50 Reference
GSC718 Competition ELISA ~100 nM
GSC839 Competition ELISA ~100 nM
High-affinity sialoside Not Specified 2nM
) Cell-based
Triantennary . o
competitive binding 2.9nM

BPANeu5Gc ligand 4d

assay

Table 2: IC50 Values of Synthetic Sialosides for CD22

CD22 Signaling and the Role of Sialic Acid

Recognition

CD22 functions as a negative regulator of B cell receptor (BCR) signaling. Upon BCR

engagement by an antigen, CD22 is recruited to the BCR complex where its intracellular

immunoreceptor tyrosine-based inhibitory motifs (ITIMs) become phosphorylated by the Src

family kinase Lyn.

Phosphorylated ITIMs serve as docking sites for the Src homology 2 (SH2) domain-containing

protein tyrosine phosphatase-1 (SHP-1). Recruited SHP-1 is then activated and

dephosphorylates key downstream signaling molecules in the BCR pathway, thereby
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dampening the activating signal. Substrates of SHP-1 in this context include spleen tyrosine
kinase (Syk) and phospholipase Cy2 (PLCy2). The dephosphorylation of these molecules
leads to a reduction in intracellular calcium mobilization, a critical event in B cell activation.

The ligand-binding activity of CD22 is essential for its inhibitory function. Disruption of the sialic
acid-binding site leads to a loss of this negative regulation. It is hypothesized that the binding of
sialic acid ligands, particularly in a cis configuration, maintains CD22 in a state that is primed
for recruitment to the BCR upon activation.
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Caption: CD22 signaling pathway upon BCR engagement.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between CD22 and
its sialic acid ligands. Below are detailed methodologies for two key assays.

Glycan Array Analysis

Glycan arrays are a high-throughput method for profiling the binding specificity of glycan-
binding proteins.

Protocol:
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» Array Fabrication:

Amine-functionalized glycans are dissolved in a printing buffer (e.g., 300 mM phosphate
buffer, pH 8.5, containing 0.005% Tween-20) to a final concentration of 100 uM.

Using a robotic microarrayer, nanoliter volumes of the glycan solutions are printed onto N-
hydroxysuccinimide (NHS)-activated glass slides.

The slides are incubated in a humidified chamber (e.g., 80% humidity for 30 minutes) to
facilitate the covalent coupling of the glycans to the slide surface, followed by desiccation
overnight.

Remaining active NHS groups on the slide are blocked by incubating with a solution of 50
mM ethanolamine in 50 mM borate buffer (pH 9.2) for 1 hour.

The slides are then washed, dried, and stored in a desiccator until use.

e Binding Assay:

[¢]

The glycan array slide is placed in a multi-well chamber.

The array surface is blocked with a suitable blocking buffer (e.g., Glycan Array Blocking
Buffer) for 1 hour at room temperature with gentle agitation.

The blocking buffer is removed, and the glycan-binding protein of interest (e.qg.,
recombinant CD22-Fc chimera) diluted in an assay buffer (e.g., PBS with 0.05% Tween-20
and 1% BSA) is added to each well. Recommended protein concentrations range from 0.1
to 50 pg/mL.

The array is incubated for 1 hour at room temperature with gentle agitation.
The wells are washed multiple times with assay buffer to remove unbound protein.

A fluorescently labeled secondary antibody that recognizes the glycan-binding protein
(e.g., fluorescently labeled anti-Fc antibody) is added to each well and incubated for 1
hour in the dark.

The wells are washed again to remove the unbound secondary antibody.
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o The slide is dried by centrifugation.

o Data Acquisition and Analysis:

o The slide is scanned using a microarray fluorescence scanner.

o The fluorescence intensity of each spot is quantified using appropriate software.

o The binding signal for each glycan is determined by averaging the intensity of the replicate
spots and subtracting the background.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Print Amine-functionalized
Glycans on NHS-slide

Incubate in Humid Chamber
(Covalent Coupling)

Block Remaining
NHS Groups

Wash and Dry
Array

Block Array Surface
(e.g., with BSA)

A\ J

Incubate with
CD22-Fc

A J

Wash Unbound
CD22-Fc

A\ J

Incubate with Fluorescent
Secondary Antibody

A\ J

Wash Unbound
Secondary Antibody

:

Scan with Microarray
Fluorescence Scanner

Quantify Fluorescence
and Analyze Data

Click to download full resolution via product page

Caption: Experimental workflow for glycan array analysis.
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Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates)
and affinity of biomolecular interactions in real-time.

Protocol:
e Ligand Immobilization:

o Asensor chip (e.g., CM5) is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS)
and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

o Recombinant CD22 protein (the ligand) is diluted in an immobilization buffer (e.g., 10 mM
sodium acetate, pH 4.5-5.0) to a concentration of 5-50 pg/mL.

o The CD22 solution is injected over the activated sensor surface to allow for covalent
immobilization via amine coupling. The desired immobilization level is typically between
3000-5000 Resonance Units (RU) for initial binding tests and lower (to achieve an Rmax
of 100-150 RU) for kinetic analysis.

o Remaining active groups on the sensor surface are deactivated with an injection of
ethanolamine-HCI.

o Areference flow cell is prepared in the same way but without the injection of the ligand to
serve as a control for non-specific binding and bulk refractive index changes.

e Analyte Interaction Analysis:

o Arunning buffer (e.g., PBS with 0.005% P20 surfactant, pH 7.4) is continuously flowed
over the sensor surface.

o The sialic acid-containing analyte is prepared in a series of concentrations in the running
buffer.

o Each concentration of the analyte is injected over the ligand and reference flow cells for a
specific association time, followed by an injection of running buffer for a dissociation time.
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o The change in the refractive index at the sensor surface, which is proportional to the mass
of analyte bound, is monitored in real-time and recorded as a sensorgram.

o Data Analysis:

o The sensorgram from the reference flow cell is subtracted from the sensorgram of the
ligand flow cell to correct for non-specific binding and bulk effects.

o The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir
binding model) using the instrument's analysis software.

o This fitting process yields the association rate constant (ka), the dissociation rate constant
(kd), and the equilibrium dissociation constant (KD = kd/ka).
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Caption: General experimental workflow for SPR analysis.
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Conclusion and Future Directions

The recognition of a2,6-linked sialic acids by CD22 is a fundamental process that governs B
cell function and homeostasis. This interaction provides a critical inhibitory signal that prevents
aberrant B cell activation and the development of autoimmunity. The development of high-
affinity synthetic sialosides has not only advanced our understanding of this intricate
recognition process but has also opened new avenues for therapeutic intervention. Future
research will likely focus on further dissecting the in vivo relevance of specific cis and trans
ligands, elucidating the dynamic regulation of CD22 clustering and its impact on signaling, and
advancing the clinical development of CD22-targeting therapies for a range of B cell-related
pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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